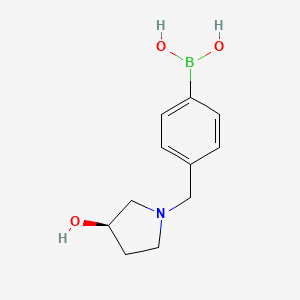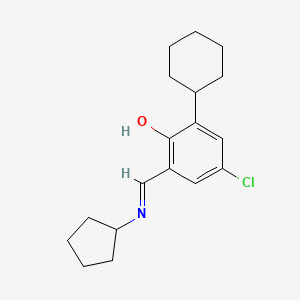
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine, also known as 5-chloro-3-cyclohexylsalicylidene-cyclopentylamine or 5-Cl-3-CHSA-CP, is a cyclic amine that is used in scientific research as a reagent or catalyst in a variety of reactions. It is a versatile compound that can be used to synthesize a number of compounds and has a variety of applications in the field of chemistry.
Wissenschaftliche Forschungsanwendungen
5-Cl-3-CHSA-CP is used in a variety of scientific research applications. It is used as a catalyst in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. It is also used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 5-Cl-3-CHSA-CP is used as a reagent in the synthesis of organic materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Cl-3-CHSA-CP is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can catalyze the formation of covalent bonds between molecules. This catalytic activity is thought to be responsible for its use as a catalyst in the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-3-CHSA-CP are not fully understood. However, it is believed that the compound may have some antioxidant activity, as well as some anti-inflammatory and anti-cancer properties. In addition, it is thought to have some antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Cl-3-CHSA-CP in laboratory experiments is that it is a relatively stable compound and can be used in a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. The main limitation of the compound is that it is not very soluble in water, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are a number of potential future directions for research into 5-Cl-3-CHSA-CP. These include further investigations into the compound's mechanism of action and biochemical and physiological effects. In addition, further research could be done into the synthesis and use of the compound in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and dyes. Finally, further research could be done into the use of the compound as a catalyst in a variety of reactions.
Synthesemethoden
5-Cl-3-CHSA-CP can be synthesized through the reaction of cyclohexylsalicylaldehyde and N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamineyclohexylsalicylidene-cyclopentylamine in the presence of a base, such as sodium hydroxide. This reaction is carried out in a two-phase system, with the aldehyde and amine in the organic phase and the base in the aqueous phase. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Eigenschaften
IUPAC Name |
4-chloro-2-cyclohexyl-6-(cyclopentyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO/c19-15-10-14(12-20-16-8-4-5-9-16)18(21)17(11-15)13-6-2-1-3-7-13/h10-13,16,21H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKHLVUJJJAWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=NC3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-3-cyclohexylsalicylidene)-cyclopentylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

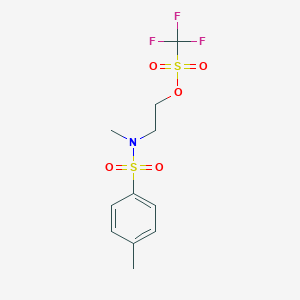
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
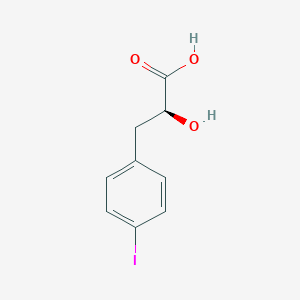
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
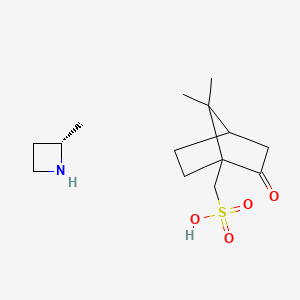
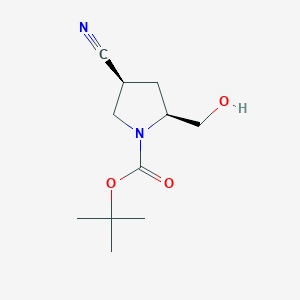
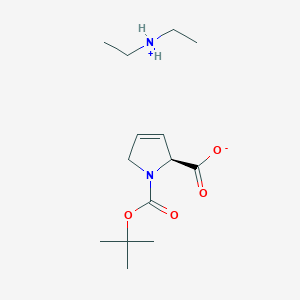

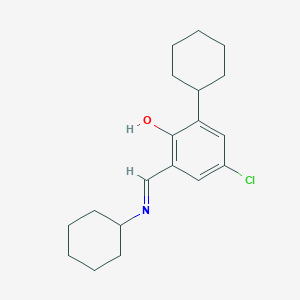
![[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium hexafluorophosphate, 98%](/img/structure/B6296040.png)
![Dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]-platinum(II)](/img/structure/B6296047.png)
![Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium, min. 98% (mixture of isomers)](/img/structure/B6296053.png)
